molecular formula C11H10O3 B126288 4-Acetoxy cinnamaldehyde CAS No. 157096-53-2

4-Acetoxy cinnamaldehyde

Cat. No. B126288
M. Wt: 190.19 g/mol
InChI Key: CDQCYVXBXRQUOL-NSCUHMNNSA-N
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Description

4-Acetoxy-3-methoxycinnamaldehyde, predominantly trans, is a cinnamaldehyde derivative . It is an organic building block useful in chemical synthesis . The molecular formula is C12H12O4 .


Molecular Structure Analysis

The structure of cinnamaldehyde, a related compound, has been determined by broadband microwave spectroscopy . The structure of the molecule is planar due to the conjugation of the π-electron system .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Acetoxy cinnamaldehyde are not available, cinnamaldehyde, a major component of cinnamon oil, has been reported to undergo efficient electrocatalytic hydrogenation .


Physical And Chemical Properties Analysis

4-Acetoxy-3-methoxycinnamaldehyde has a molecular weight of 220.221 Da . The melting point is 97-100 °C and the predicted boiling point is 342.7±27.0 °C . The predicted density is 1.162±0.06 g/cm3 .

Scientific Research Applications

Enzyme Engineering and Catalysis

4-Acetoxy cinnamaldehyde has been studied in the context of enzyme engineering. The enzyme 4-oxalocrotonate tautomerase (4-OT) catalyzes a reaction involving acetaldehyde and benzaldehyde, producing 3-hydroxy-3-phenylpropanal and eventually yielding cinnamaldehyde. This enzymatic process has been enhanced through protein engineering, demonstrating the compound's relevance in biochemical research and potential applications in biocatalysis (Zandvoort, Geertsema, Quax, & Poelarends, 2012).

Anticancer Research

Cinnamaldehyde, derived from 4-Acetoxy cinnamaldehyde, shows promising results in cancer research. It induces apoptosis in human promyelocytic leukemia cells through ROS-mediated mitochondrial permeability transition, suggesting its potential as an anticancer agent (Ka, Park, Jung, Choi, Cho, Ha, & Lee, 2003). Additionally, cinnamaldehyde's role in reducing cyclooxygenase-2 activity in rat cerebral microvascular endothelial cells indicates its therapeutic potential in inflammatory conditions (Guo, Huo, Zhao, Liu, Li, Ma, Guo, & Jiang, 2006).

Antimicrobial Effects

Cinnamaldehyde exhibits antimicrobial properties, particularly against Escherichia coli O157:H7. Genome-wide transcriptional analysis has revealed its effects on gene expression in E. coli, including induction of oxidative stress-related genes and repression of DNA and protein synthesis genes (Visvalingam, Hernandez-Doria, & Holley, 2012).

Pharmacokinetics and Metabolism in Cancer Chemotherapy

Cinnamaldehyde and its derivatives are being investigated for their potential in cancer chemotherapy. Recent studies have explored their pharmacokinetics, metabolism, and mechanisms of apoptosis induction in cancer cells. This research provides insights into the development of cinnamaldehyde-based anticancer drugs (Hong, Ismail, Kang, Han, & Kwon, 2016).

Diabetes and Vascular Health

Studies on cinnamaldehyde have shown its potential in improving glucose metabolism and vascular function. In db/db mice, cinnamaldehyde significantly improved insulin sensitivity and islet morphology, and had positive effects on endothelium-dependent diastolic function (Guo, Sun, Huang, Wu, Hou, Qin, & Liu, 2017).

Neuroprotection

Cinnamaldehyde has shown neuroprotective effects against glutamate-induced oxidative stress and apoptosis in PC12 cells. This suggests its potential in treating neurodegenerative diseases (Lv, Yuan, Zeng, Liu, & Zhang, 2017).

Antiviral Properties

Cinnamaldehyde derivatives have demonstrated efficacy in inhibiting coxsackievirus B3-induced viral myocarditis, highlighting its potential in antiviral therapy (Li, Liu, Wang, Xie, Yang, Liu, Ding, Cao, & Wang, 2016).

Safety And Hazards

4-Acetoxy-3-methoxycinnamaldehyde is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-Acetoxy cinnamaldehyde are not available, research on cinnamaldehyde and its derivatives continues to be a promising area. For instance, cinnamaldehyde has been found to have potential therapeutic effects in the treatment of breast cancer , and it has been used in the development of antibacterial surfaces .

properties

IUPAC Name

[4-[(E)-3-oxoprop-1-enyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-9(13)14-11-6-4-10(5-7-11)3-2-8-12/h2-8H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQCYVXBXRQUOL-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy cinnamaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Nishide, N Yoshioka, K Inagaki, T Kaku… - …, 1992 - ACS Publications
… 9-Chloro-3,5-di-te.rt-butyl-4-acetoxycinnamaldehyde (6). POCl3 (23 mL) was added to DMF (28 mL) with stirring and cooling in an ice bath. Then the mixture was allowed to come to …
Number of citations: 48 pubs.acs.org

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